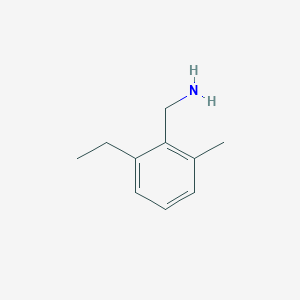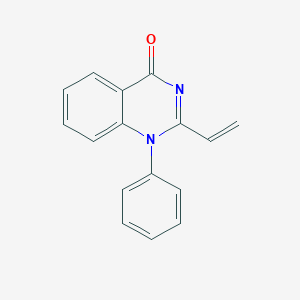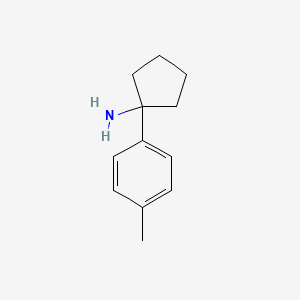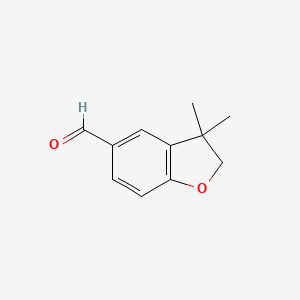
Triphenylstannanylium thiocyanate
Descripción general
Descripción
Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules . They are salts containing the thiocyanate anion [SCN]−, also known as rhodanide or rhodanate . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
Synthesis Analysis
Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction .Molecular Structure Analysis
Organic thiocyanates are organic compounds containing the functional group RSCN. The organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond .Chemical Reactions Analysis
The iron(III) thiocyanate reaction has been used for a long time as a qualitative test for the presence of either ferric ions or thiocyanate ions because of the blood-red color that forms on mixing ferric ions with thiocyanate ions .Physical And Chemical Properties Analysis
Thiocyanates are a common pollutant in gold mine, textile, printing, dyeing, coking, and other industries . They are toxic substances containing sulfur, carbon, and nitrogen, formed by the reaction of thiosulfate or sulfide with cyanide .Mecanismo De Acción
Thiocyanates are found in biologically active and pharmacological compounds and can be converted into various functional groups . Significant development in photo- and electro-chemically induced thiocyanation procedures has been made in recent years for the conception of carbon-sulfur bonds and synthesis of pharmaceutically important molecules .
Safety and Hazards
Direcciones Futuras
Techniques utilizing photo- and electrochemically induced reactions have been developed to accelerate organic processes . These techniques use light or electrical energy (electron transfer) as a direct energy source without using an initiator or reagent . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .
Propiedades
IUPAC Name |
triphenylstannanylium;thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.CHNS.Sn/c3*1-2-4-6-5-3-1;2-1-3;/h3*1-5H;3H;/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSYJIQZLYKVDK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NSSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylstannanylium thiocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Propan-2-yl)cyclohexyl]methanamine](/img/structure/B3282373.png)
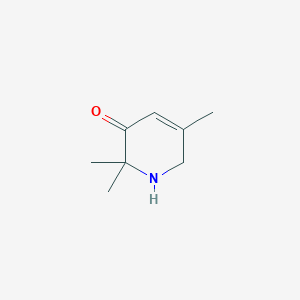

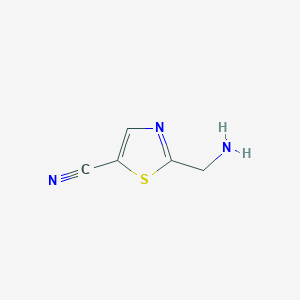
![6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B3282397.png)
![3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3282408.png)
![2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B3282415.png)
![6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B3282426.png)


